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molecular formula C11H14N2O4 B8689462 Ethyl 2-amino-3-(3-nitrophenyl)propanoate

Ethyl 2-amino-3-(3-nitrophenyl)propanoate

Cat. No. B8689462
M. Wt: 238.24 g/mol
InChI Key: QKOPPMGWVZNVOI-UHFFFAOYSA-N
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Patent
US07371869B2

Procedure details

To a solution of crude 2-(benzhydrylidene-amino)-3-(3-nitro-phenyl)-propionic acid ethyl ester (4.1 g, ≈10.2 mmol) in ether (100 mL) was added 1M aqueous hydrochloric acid and the mixture stirred vigorously at ambient temperature for 4 hours. The layers were separated and the organic layer extracted with 1M aqueous hydrochloric acid (3×50 mL). The combined aqueous layers were cautiously adjusted to pH=8 with solid potassium carbonate and then extracted with ethyl acetate (3×100 mL). The combined organic extracts were washed with brine (150 mL), dried over sodium sulfate and concentrated in vacuo to give crude 2-amino-3-(3-nitro-phenyl)-propionic acid ethyl ester. The crude amine was dissolved in acetonitrile (100 mL), di-tert-butyldicarbonate (2.4 g, mmol) added and the mixture stirred at ambient temperature for 16 hours. The reaction mixture was poured into water (500 mL), extracted with ether (3×100 mL), the combined organic extracts were washed with 0.1M aqueous hydrochloric acid (100 mL), saturated aqueous sodium bicarbonate (100 mL), brine (100 mL), dried over sodium sulfate and concentrated in vacuo to give crude 2-tert-butoxycarbonylamino-3-(3-nitro-phenyl)-propionic acid ethyl ester as an orange/yellow viscous oil (3.35 g, ≈97%).
Name
2-(benzhydrylidene-amino)-3-(3-nitro-phenyl)-propionic acid ethyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:30])[CH:5]([N:16]=C(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[CH:8]=1)[CH3:2].Cl>CCOCC>[CH2:1]([O:3][C:4](=[O:30])[CH:5]([NH2:16])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[CH:8]=1)[CH3:2]

Inputs

Step One
Name
2-(benzhydrylidene-amino)-3-(3-nitro-phenyl)-propionic acid ethyl ester
Quantity
4.1 g
Type
reactant
Smiles
C(C)OC(C(CC1=CC(=CC=C1)[N+](=O)[O-])N=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred vigorously at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted with 1M aqueous hydrochloric acid (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(C(CC1=CC(=CC=C1)[N+](=O)[O-])N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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